

A Technical Guide to the Fundamental Chemistry of Methoxypyridine Aldehydes

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *6-Methoxypyridine-2-carbaldehyde*

Cat. No.: *B1313544*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental chemistry of methoxypyridine aldehydes, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their unique combination of a pyridine ring, a methoxy group, and a reactive aldehyde moiety makes them versatile building blocks for the synthesis of a wide array of complex molecules. This document details their synthesis, physical and spectroscopic properties, chemical reactivity, and key applications, with a focus on providing practical experimental details and clearly presented data.

Introduction to Methoxypyridine Aldehydes

Methoxypyridine aldehydes are aromatic heterocyclic compounds that incorporate a pyridine ring substituted with both a methoxy ($-\text{OCH}_3$) and a formyl ($-\text{CHO}$) group. The relative positions of these functional groups give rise to various isomers, each with distinct reactivity and physical properties. The interplay between the electron-withdrawing aldehyde group, the electron-donating methoxy group, and the inherently electron-deficient pyridine ring governs their chemical behavior. These compounds are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.^[1] Their utility is demonstrated in the development of novel gamma-secretase modulators for Alzheimer's disease and potent enzyme inhibitors.^{[2][3]}

Synthesis of Methoxypyridine Aldehydes

The synthesis of methoxypyridine aldehydes can be achieved through several strategic approaches, primarily involving the formylation of a methoxypyridine precursor or the methoxylation of a pyridinecarboxaldehyde derivative. Directed ortho-metalation is a particularly powerful technique.

Directed ortho-Metalation and Formylation

Directed metalation is a highly effective method for the regioselective functionalization of the pyridine ring. The methoxy group can direct lithiation to an adjacent position, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

A common route involves the lithiation of a bromo-methoxypyridine intermediate. For instance, 2-bromo-4-methoxypyridine can be treated with a strong lithium amide base, such as lithium tetramethylpiperidide (LTMP), to induce metal-halogen exchange or direct lithiation, followed by the addition of DMF to introduce the aldehyde group.[4]

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is another established method for introducing an aldehyde group onto electron-rich aromatic rings.[5] This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl_3) and DMF, which acts as an electrophile to attack the methoxypyridine ring.[5]

Oxidation of Methylpyridines

The oxidation of a methyl group on a methoxypyridine ring can also yield the corresponding aldehyde. This transformation is often achieved using oxidizing agents like selenium dioxide (SeO_2).

Summary of Synthetic Methods

Method	Substrate Example	Reagents	Product Example	Reference
Directed Metalation	2-Bromo-4-methoxypyridine	1. LTMP, THF, -78°C 2. DMF	2-Bromo-4-methoxypyridine-3-carboxaldehyde	[4]
Vilsmeier-Haack	4-Methoxyphenylpyridine	POCl ₃ , DMF	4-(4-Methoxyphenyl)pyridine-2-carbaldehyde	[5]
Oxidation	3,5-Dinitro-2-methylpyridine	SeO ₂	3,5-Dinitropyridine-2-carboxaldehyde	[6]

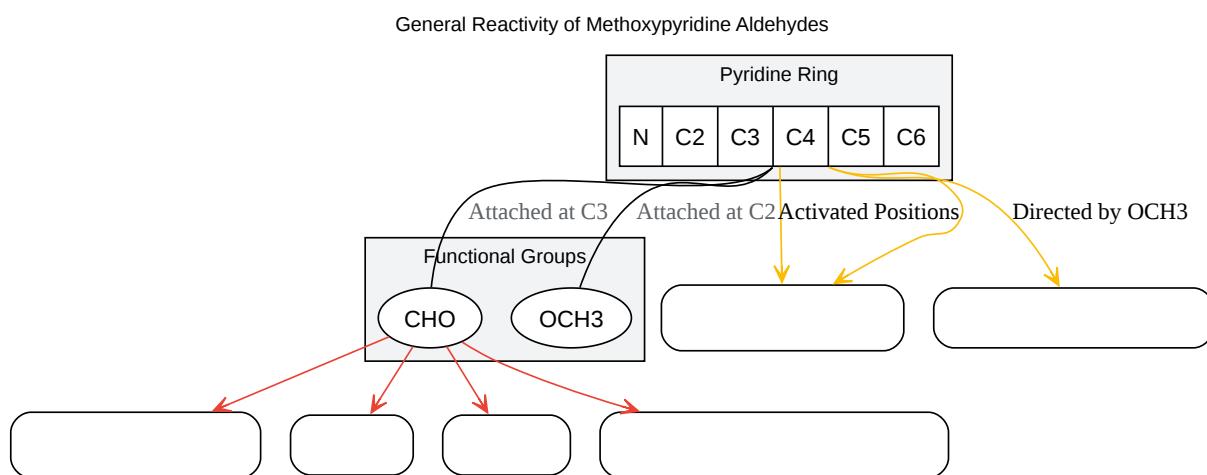
Physical and Spectroscopic Properties

The physical and spectroscopic properties of methoxypyridine aldehydes are dictated by their specific substitution patterns. The following tables summarize key data for some common isomers.

Physical Properties

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Melting Point (°C)	Density (g/mL)	Refractive Index (n ₂₀ /D)
2-Methoxy-3-pyridinecarboxaldehyde	71255-09-9	C ₇ H ₇ NO ₂	137.14	200-201	-	1.161	1.5500
4-Methoxy-2-pyridinecarboxaldehyde	16744-81-3	C ₇ H ₇ NO ₂	137.14	-	-	-	-
4-Methoxy-3-pyridinecarboxaldehyde	82257-15-6	C ₇ H ₇ NO ₂	137.14	262.9	63-67	1.159	-
2-Methoxy-4-pyridinecarboxaldehyde	72716-87-1	C ₇ H ₇ NO ₂	137.14	234.6	33-36	-	-

Data compiled from references [3][7][8][9].


Spectroscopic Properties

While detailed spectral data is highly dependent on the specific isomer and solvent, general characteristics can be outlined.

- ^1H NMR: The aldehyde proton typically appears as a singlet in the downfield region (δ 9.5-10.5 ppm). The pyridine ring protons exhibit characteristic coupling patterns depending on the substitution. The methoxy group protons appear as a singlet around δ 3.8-4.2 ppm.
- ^{13}C NMR: The carbonyl carbon of the aldehyde is found significantly downfield (δ 185-195 ppm). The carbons of the pyridine ring and the methoxy group appear in their respective characteristic regions.
- IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde is observed in the region of $1680\text{-}1710\text{ cm}^{-1}$. C-O stretching vibrations for the methoxy group are also present.[10]

Chemical Reactivity and Key Reactions

The reactivity of methoxypyridine aldehydes is characterized by the interplay of their three core components: the aldehyde, the methoxy group, and the pyridine ring.

[Click to download full resolution via product page](#)

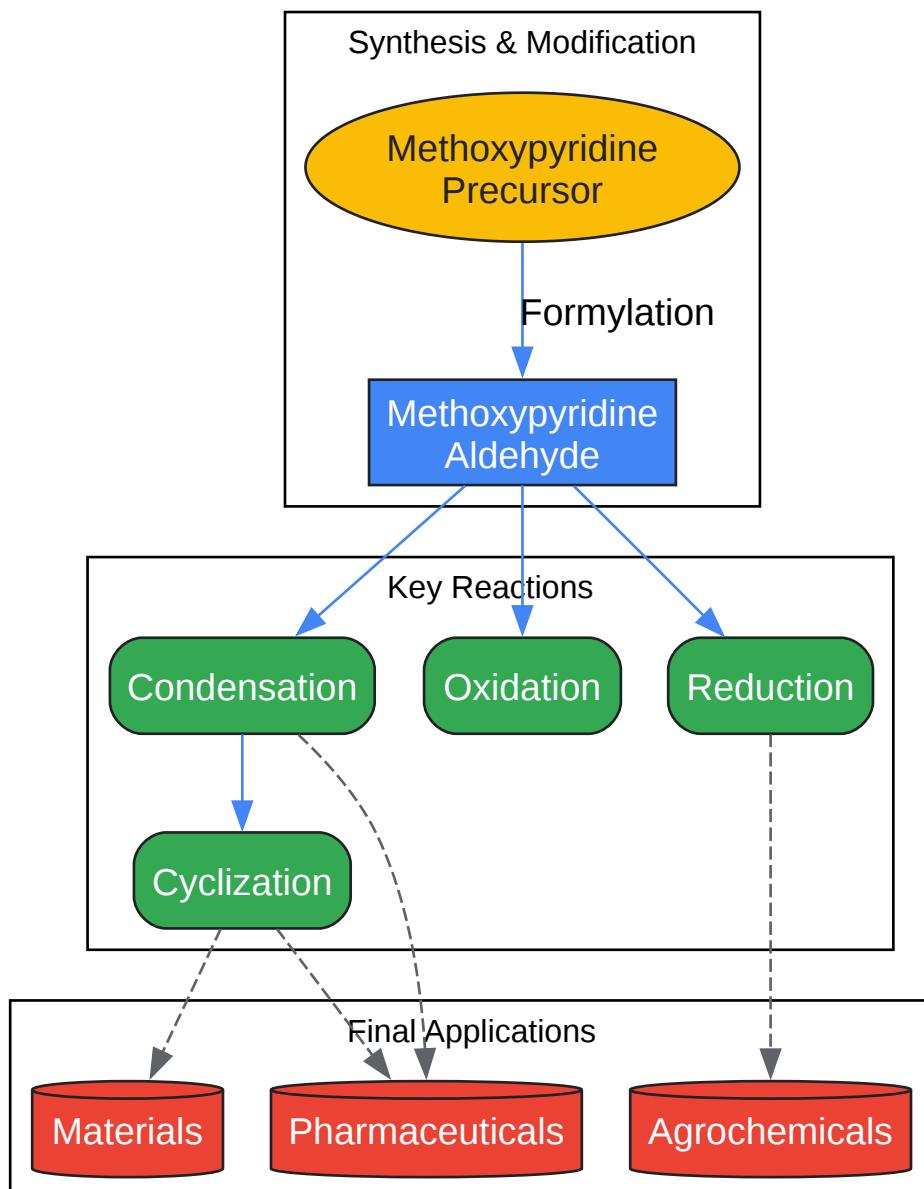
Caption: Reactivity map of a generic 2-methoxy-3-pyridinecarboxaldehyde.

Reactions of the Aldehyde Group

- Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents.[5]
- Reduction: Reduction of the aldehyde yields the primary alcohol, typically using hydride reagents like sodium borohydride (NaBH_4).[4][5]
- Nucleophilic Addition: The carbonyl carbon is susceptible to attack by nucleophiles such as Grignard reagents and organolithium compounds.
- Condensation Reactions: Methoxypyridine aldehydes undergo condensation with primary amines to form Schiff bases and with active methylene compounds in reactions like the Knoevenagel condensation.[11][12]

Reactions Involving the Pyridine Ring

- Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the aldehyde, facilitates SNAr reactions, particularly at positions ortho and para to the nitrogen. A methoxy group can sometimes act as a leaving group under harsh conditions.
- Dearomatization: Pyridinium ions formed from methoxypyridines can undergo dearomatic addition reactions with nucleophiles like Grignard reagents, a process that can be rendered enantioselective with chiral catalysts.[13]


Influence of the Methoxy Group

The methoxy group is a powerful ortho-directing group in metalation reactions, enabling regioselective functionalization.[4] It also influences the basicity of the pyridine nitrogen; 2-methoxypyridines are less basic than pyridine itself due to the inductive electron-withdrawing effect of the oxygen atom.[12] This reduced basicity can be advantageous in preventing undesired side reactions.[12]

Applications in Research and Development

Methoxypyridine aldehydes are valuable precursors in several fields:

- Pharmaceuticals: They are key intermediates in the synthesis of biologically active molecules. For example, they have been used to create gamma-secretase modulators for Alzheimer's disease therapy, inhibitors of matrix metalloproteinases (MMPs), and compounds with antineoplastic activity.[2][3][6]
- Agrochemicals: The unique structure of these compounds is explored in the development of new pesticides and herbicides.[1]
- Materials Science: They serve as building blocks for liquid crystals and other materials with specific photo-physical properties.[10][14]
- Flavor and Fragrance: Certain derivatives are used to create specific flavor and fragrance profiles.[1]

[Click to download full resolution via product page](#)

Caption: Synthetic workflow from precursor to application.

Detailed Experimental Protocols

Synthesis of 2-Bromo-4-methoxypyridine-3-carboxaldehyde (Aldehyde 3)

This protocol is adapted from the procedure described for the synthesis of related compounds in ARKIVOC 2021, (ii), 1-13.^[4]

Materials:

- 2-Bromo-4-methoxypyridine (1.0 equiv)
- 2,2,6,6-Tetramethylpiperidine (1.2 equiv)
- n-Butyllithium (n-BuLi, 2.0 M in hexanes, 1.2 equiv)
- Anhydrous Tetrahydrofuran (THF)
- N,N-Dimethylformamide (DMF, 2.6 equiv)
- Saturated aqueous sodium bicarbonate solution
- Ethyl acetate
- Anhydrous magnesium sulfate

Procedure:

- To a solution of 2,2,6,6-tetramethylpiperidine (1.2 equiv) in anhydrous THF at -20 °C under an argon atmosphere, add n-BuLi (1.2 equiv) dropwise.
- Stir the resulting mixture for 30 minutes at -20 °C to form lithium tetramethylpiperidine (LTMP), then cool the solution to -78 °C.
- Add a solution of 2-bromo-4-methoxypyridine (1.0 equiv) in anhydrous THF dropwise to the LTMP solution.
- Continue stirring at -78 °C for one hour.
- Add DMF (2.6 equiv) dropwise, and stir the reaction mixture for an additional 30 minutes at -78 °C.
- Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
- Extract the mixture with ethyl acetate.
- Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

- Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography.

Knoevenagel Condensation of a Methoxypyridine Aldehyde

This is a general protocol based on synthetic strategies described by Heathcock et al.[12]

Materials:

- Methoxypyridine aldehyde (e.g., 2-methoxy-5-ethylpyridine-4-carbaldehyde, 1.0 equiv)
- 1,3-Cyclopentanedione (1.0 equiv)
- Piperidine (catalytic amount)
- Acetic acid (catalytic amount)
- Benzene or Toluene

Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the methoxypyridine aldehyde (1.0 equiv) and 1,3-cyclopentanedione (1.0 equiv) in benzene.
- Add a catalytic amount of piperidine and acetic acid.
- Heat the mixture to reflux and collect the water that forms in the Dean-Stark trap.
- Monitor the reaction by TLC until the starting aldehyde is consumed.
- Cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- The resulting crude adduct can be purified by recrystallization or column chromatography.

The yield for a similar reaction was reported to be 83%. [12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Methoxy-3-pyridinecarboxaldehyde 96 71255-09-9 [sigmaaldrich.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. 4-(4-Methoxyphenyl)pyridine-2-carbaldehyde | 1287217-25-7 | Benchchem [benchchem.com]
- 6. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CAS 16744-81-3: 4-Methoxy-2-pyridinecarboxaldehyde [cymitquimica.com]
- 8. 4-Methoxy-3-pyridinecarboxaldehyde Two Chongqing Chemdad Co. , Ltd [chemdad.com]
- 9. 2-METHOXYPYRIDINE-4-CARBOXALDEHYDE CAS#: 72716-87-1 [amp.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. 4-Methoxy-2-Pyridinecarboxaldehyde: Properties, Applications & Safety | Trusted Chemical Manufacturer in China [pipzine-chem.com]
- 12. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [A Technical Guide to the Fundamental Chemistry of Methoxypyridine Aldehydes]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1313544#fundamental-chemistry-of-methoxypyridine-aldehydes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com